molecular formula C19H23N5O3 B1681579 Trimetrexate CAS No. 52128-35-5

Trimetrexate

Cat. No. B1681579
CAS RN: 52128-35-5
M. Wt: 369.4 g/mol
InChI Key: NOYPYLRCIDNJJB-UHFFFAOYSA-N
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Description

Trimetrexate is a folate antagonist used for the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients as an alternative therapy in combination with leucovorin . It is a nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase . It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients .


Molecular Structure Analysis

Trimetrexate has a molecular formula of C19H23N5O3 . The structure of Trimetrexate has been determined in two crystal forms, TMQ acetate monohydrate, and hydrated TMQ free base . Trimetrexate has an extended conformation in both structures, and the quinazoline and phenyl rings are mutually perpendicular .


Chemical Reactions Analysis

Trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from bacterial, protozoan, and mammalian sources . DHFR catalyzes the reduction of intracellular dihydrofolate to the active coenzyme tetrahydrofolate .


Physical And Chemical Properties Analysis

Trimetrexate has a molecular weight of 369.4 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 647.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 95.4±3.0 kJ/mol, and the flash point is 345.1±34.3 °C .

Scientific Research Applications

Biochemical Modulation in Cancer Treatment
Trimetrexate (TMTX) has been evaluated as a biochemical modulator of 5-fluorouracil (5-FU) and leucovorin (LV) in the treatment of advanced colorectal cancer. Studies have shown that the addition of TMTX to a weekly regimen of 5-FU/LV resulted in a small but significant improvement in progression-free survival (PFS) without adding toxicity or worsening quality of life in patients. This suggests that TMTX can enhance the efficacy of 5-FU/LV in colorectal cancer treatment without increasing adverse effects (Punt et al., 2002).

Activity Against Tumor Models
Trimetrexate has been identified as a new antifol with a broad range of antitumor activity in preclinical models, including tumors resistant to methotrexate due to impaired transport. Its mechanism of action, involving passive cell entry and lack of polyglutamylation, distinguishes it from methotrexate and suggests potential effectiveness in various cancers (O'dwyer et al., 2004).

Ineffectiveness in Certain Cancers
Despite its potential, trimetrexate has shown limited effectiveness in certain cancers, such as leiomyosarcoma of the uterus and mixed mesodermal tumors of the uterus. Trials have demonstrated minimal therapeutic benefit, indicating that TMTX may not be suitable for these specific cancer types or that alternative dosing and scheduling may be necessary (Smith et al., 2002); (Fowler et al., 2002).

Pharmacogenomics in Osteosarcoma
The pharmacogenomics of genes involved in the response to antifolate drugs like trimetrexate and their toxicity in osteosarcoma have been explored. Understanding the genetic factors influencing treatment response and toxicity can guide personalized therapy strategies, potentially improving outcomes in osteosarcoma treatment with antifolates (Hattinger et al., 2017).

Potential Antimalarial Applications
Exploratory research has suggested that anticancer agents, including trimetrexate, may have potential applications in treating malaria. Given the structural and functional similarities with methotrexate, trimetrexate could offer a new avenue for antimalarial drug development, emphasizing the need to balance efficacy with potential toxicity concerns (Nzila et al., 2010).

Safety And Hazards

Trimetrexate therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury . Myelosuppression is its dose-limiting toxic effect .

Future Directions

Trimetrexate is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients . The development of new mechanisms of resistance among pathogens, the occurrence and transmission of genes responsible for antibiotic insensitivity, as well as cancer diseases have been a serious clinical problem around the world for over 50 years . Therefore, intense searching of new leading structures and active substances, which may be used as new drugs, especially against strain resistant to all available therapeutics, is very important .

properties

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYPYLRCIDNJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023714
Record name Trimetrexate
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Molecular Weight

369.4 g/mol
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Physical Description

Solid
Record name Trimetrexate
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Solubility

Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL)
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Mechanism of Action

In vitro studies have shown that trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from bacterial, protozoan, and mammalian sources. DHFR catalyzes the reduction of intracellular dihydrofolate to the active coenzyme tetrahydrofolate. Inhibition of DHFR results in the depletion of this coenzyme, leading directly to interference with thymidylate biosynthesis, as well as inhibition of folate-dependent formyltransferases, and indirectly to inhibition of p.r.n. biosynthesis. The end result is disruption of DNA, RNA, and protein synthesis, with consequent cell death., Trimetrexate binds to dihydrofolate reductase and prevents the conversion of dihydrofolate to biologically active tetrahydrofolate. It inhibits nucleic acid synthesis as a result of antithymidylate and antipurine effects.
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Product Name

Trimetrexate

CAS RN

52128-35-5, 72828-03-6
Record name Trimetrexate
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Record name 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4)
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Melting Point

215-217 °C, 215 - 217 °C
Record name Trimetrexate
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Synthesis routes and methods I

Procedure details

A mixture of 1.1 grams (0.005 mole) of 2,4-diamino-6-cyano-5-methylquinazoline, 4.6 grams (0.025 mole) 3,4,5-trimethoxyaniline and 2.0 grams (catalyst) of Raney nickel (50% slurry in water) in 30 mL of water and 70 mL of acetic acid was hydrogenated at 50 psi of hydrogen for 6 hours using a Parr hydrogenator. After this time the reaction mixture was filtered. The filter cake was slurried with a boiling mixture of 15 mL of water and 35 mL of acetic acid and was then filtered. The filtrates were combined and subjected to thin layer chromatography (TLC). The TLC analysis indicated that a small amount of the starting quinazoline remained unreacted. The filtrate was combined with 1.0 gram of Raney nickel and the mixture was again hydrogenated for an additional 1.5 hours using the Parr hydrogenator. After this time the reaction mixture was filtered and concentrated under reduced pressure to a residual oil. The residual oil was subjected to column chromatography on silica gel. Elution was accomplished initially using 25% N,N-dimethylformamide in ethyl acetate and, finally 40% N,N-dimethylformamide in ethyl acetate. The product-containing fractions were combined and concentrated under reduced pressure to a residual solid. The solid was recrystallized from water, yielding 0.5 gram of 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylamino)methyl]quinazoline, mp 95°-210° C. The NMR analysis was consistent with the proposed structure; however, it indicated that the compound was a complex with acetic acid and water. NOTE: The compound of Example 14 is known in the literature as Trimetrexate®, for use in treatments of certain kinds of cancers. [J. Med. Chem., 26, 1753-1760 (1983)]
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
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Quantity
2 g
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catalyst
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Quantity
30 mL
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solvent
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70 mL
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Synthesis routes and methods II

Procedure details

The reactor is charged with 41.5 L of n-butanol and 10.4 L of deionized water. 6.3 kg of crude trimetrexate acetate is then added. Then, 3 g of sodium metabisulfite, 0.65 L of ammonia, 1 kg of tonsil and 1 kg of Supercel are added.
Quantity
41.5 L
Type
reactant
Reaction Step One
Name
Quantity
10.4 L
Type
solvent
Reaction Step One
Name
trimetrexate acetate
Quantity
6.3 kg
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.65 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The method of claim 21 wherein step (c) comprises heating the 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylimino)methyl]quinazoline in a mixture of tetrahydrofuran and water in the presence of a reducing agent to produce a crude trimetrexate base, and converting the crude trimetrexate base to trimetrexate acetate.
Name
2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylimino)methyl]quinazoline
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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